molecular formula C23H16FNO4 B2973800 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide CAS No. 923132-82-5

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide

Cat. No. B2973800
CAS RN: 923132-82-5
M. Wt: 389.382
InChI Key: MJQBXDWNIKBUEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains . For instance, the strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Scientific Research Applications

Environment-Sensitive Fluorophore

  • "N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide" demonstrates unique fluorescence properties, being almost non-fluorescent in aprotic solvents but strongly fluorescent in protic solvents like methanol. This characteristic makes it suitable for developing new fluorogenic sensors (Uchiyama et al., 2006).

GPR35 Agonist

  • The compound serves as a potent and selective agonist for the orphan G protein-coupled receptor GPR35, with applications in receptor studies and potentially in therapeutic interventions (Thimm et al., 2013).

Antimicrobial Applications

  • This benzamide derivative has shown promising antimicrobial properties. For instance, certain fluorine-substituted variants exhibit significant activity against various bacterial and fungal strains, indicating potential for therapeutic use in treating microbial diseases (Desai et al., 2013).

Radiopharmaceutical Development

  • Derivatives of this compound have been explored for developing radiobrominated ligands for receptors, which can be significant in positron emission tomography (PET) imaging and diagnostics of various health conditions (Terrière et al., 1997).

Photochemical Studies

  • The photochromic behavior of similar compounds has been studied for their potential in photoisomerization processes, relevant in fields like material science and photochemistry (Delbaere et al., 2003).

Molecular Docking and Structure Analysis

  • Molecular docking studies and crystallographic analysis of related benzamide compounds provide insights into their molecular interactions, which is crucial for drug design and development (Karabulut et al., 2014).

Safety And Hazards

Safety data sheets for related compounds suggest that exposure should be avoided and that protective equipment should be worn when handling these substances . They also indicate that these compounds may pose environmental hazards .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)23(27)25-16-10-11-21-18(12-16)19(26)13-22(29-21)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBXDWNIKBUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide

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